Adifoline
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Overview
Description
Adifoline is an indole alkaloid and a methyl ester.
Scientific Research Applications
1. Environmental Health Perspectives
Adifoline, specifically as Perfluorooctanoate (PFOA), has been studied for its impact on health. A study found that in utero exposure to PFOA was positively associated with increased weight and elevated biomarkers of adiposity in postpubertal female offspring. This suggests potential obesogenic effects of low-dose developmental exposures to this compound (PFOA) in humans (Halldórsson et al., 2012).
2. Toxicology and Applied Pharmacology
A study on PFOS, a chemical related to this compound, showed that it enhances hormone-induced differentiation to adipocytes and adipogenic gene expression. It increased insulin-stimulated glucose uptake and activated the Nrf2 signaling pathway, which is significant for understanding the effects of this compound-related compounds on adipose tissue and metabolism (Xu et al., 2016).
3. Diabetes Care
Research in the field of diabetes care examined the long-term association of exposure to this compound (as perfluoroalkylated substances) during childhood on indicators of adiposity and glucose metabolism in adolescence and young adulthood. This study is crucial for understanding the potential long-term metabolic impacts of this compound exposure (Domazet et al., 2016).
4. Molecular and Cellular Endocrinology
A study explored the potential of PFAAs, including this compound (as PFOA), to affect adipocyte differentiation and lipid accumulation using mouse 3T3-L1 cells. This research is important for assessing the impact of this compound on cellular processes related to adiposity and metabolism (Watkins et al., 2015).
5. Environmental Health Perspectives
Another study focused on early-life exposure to PFASs (including this compound as PFOA) and its association with childhood metabolic function. The research did not find evidence for an adverse effect of early-life PFAS exposure on metabolic function in mid-childhood, suggesting a complex relationship between this compound exposure and metabolic health (Fleisch et al., 2016).
Properties
CAS No. |
20072-28-0 |
---|---|
Molecular Formula |
C22H20N2O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(14S,18S,19S,20R)-5,18-dihydroxy-15-methoxycarbonyl-20-methyl-17-oxa-1,11-diazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2(7),3,5,8,10,12(21),15-heptaene-10-carboxylic acid |
InChI |
InChI=1S/C22H20N2O7/c1-9-18-12(14(21(28)30-2)8-31-22(18)29)6-15-19-13(7-16(23-15)20(26)27)11-5-10(25)3-4-17(11)24(9)19/h3-5,7-9,12,18,22,25,29H,6H2,1-2H3,(H,26,27)/t9-,12-,18-,22+/m1/s1 |
InChI Key |
DJWXVEDJWPDUBQ-DEALGVFLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=CO[C@@H]2O)C(=O)OC |
SMILES |
CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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